Indol-1-yl-methyl-pyridin-4-yl-amine
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Overview
Description
Indol-1-yl-methyl-pyridin-4-yl-amine is a compound that combines the structural features of both indole and pyridine. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. The combination of these two structures in this compound results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indol-1-yl-methyl-pyridin-4-yl-amine typically involves the formation of the indole and pyridine rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and an aldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Indol-1-yl-methyl-pyridin-4-yl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Indol-1-yl-methyl-pyridin-4-yl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Indol-1-yl-methyl-pyridin-4-yl-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Pyridin-3-amine: A compound with a similar pyridine structure.
Uniqueness
Indol-1-yl-methyl-pyridin-4-yl-amine is unique due to its combined indole and pyridine structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13N3 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-methyl-N-pyridin-4-ylindol-1-amine |
InChI |
InChI=1S/C14H13N3/c1-16(13-6-9-15-10-7-13)17-11-8-12-4-2-3-5-14(12)17/h2-11H,1H3 |
InChI Key |
DZLHSFJMKLMKMN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=NC=C1)N2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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